molecular formula C15H14O5S B6409170 2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261993-82-1

2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409170
CAS No.: 1261993-82-1
M. Wt: 306.3 g/mol
InChI Key: GRMQPQVDAMRQEC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O5S.

Properties

IUPAC Name

2-methoxy-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-14-9-11(6-7-13(14)15(16)17)10-4-3-5-12(8-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMQPQVDAMRQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691628
Record name 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-82-1
Record name 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in total yields of 17% and 37%, respectively . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of related compounds .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often require the use of specific reagents and conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include m-chloroperbenzoic acid and peracetic acid for oxidation reactions . These reagents help in converting the methylsulfanyl group to the corresponding sulfinyl or sulfonyl derivatives.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfinyl or sulfonyl derivatives .

Scientific Research Applications

2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In industry, it is used in the production of high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid include 2-Methoxy-4-(methylsulfanyl)benzoic acid and other derivatives with similar structural features .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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